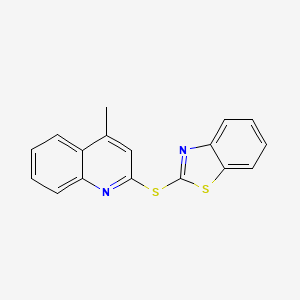![molecular formula C24H16ClIO4 B5115542 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5115542.png)
2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione, also known as CMI-977, is a synthetic compound that belongs to the family of indene-1,3-diones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In
作用机制
The exact mechanism of action of 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione is not fully understood. However, it has been proposed that 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione inhibits the activity of the transcription factor NF-κB, which plays a key role in the regulation of various genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB activity, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione may reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of T cells, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione induces apoptosis in cancer cells, inhibits cell proliferation, and reduces tumor growth. In inflammation, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of T cells, and reduces tissue damage. In autoimmune disorders, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione inhibits the activation of T cells and reduces the production of autoantibodies.
实验室实验的优点和局限性
2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione also has some limitations for lab experiments. It is a highly potent compound that requires careful handling and storage. Its effects on normal cells and tissues are not fully understood, and its potential side effects need to be further investigated.
未来方向
There are several future directions for the research on 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione. First, further studies are needed to elucidate the exact mechanism of action of 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione, particularly its effects on the regulation of NF-κB activity. Second, the potential therapeutic applications of 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione in other diseases, such as neurodegenerative disorders and infectious diseases, need to be further explored. Third, the development of more potent and selective analogs of 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of NF-κB activity, which plays a key role in the regulation of various genes involved in inflammation, immune response, and cell survival. 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, but also has some limitations that need to be further investigated. Future research on 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
合成方法
2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde with 3-iodo-4-methoxybenzyl bromide in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 4-chlorobenzyl alcohol in the presence of trifluoroacetic acid and triethylamine to obtain 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione.
科学研究应用
2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, 2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has been shown to inhibit the activation of T cells and reduce the production of autoantibodies.
属性
IUPAC Name |
2-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClIO4/c1-29-21-12-15(10-19-22(27)17-4-2-3-5-18(17)23(19)28)11-20(26)24(21)30-13-14-6-8-16(25)9-7-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYLTRJKZSTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)I)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClIO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-(4-isopropylbenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5115460.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5115466.png)
![1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B5115472.png)
![1-[(4-chlorobenzyl)sulfonyl]indoline](/img/structure/B5115490.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115503.png)
![2-chloro-4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5115521.png)
![{2-methoxy-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5115526.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5115528.png)
![1-(4-ethoxyphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5115536.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5115549.png)
![2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B5115552.png)

![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)